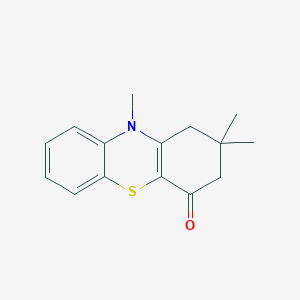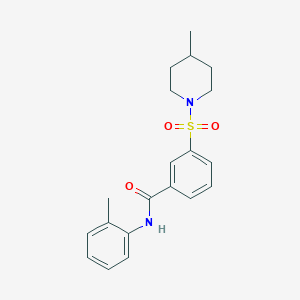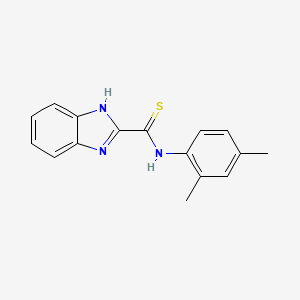![molecular formula C21H18ClFO3 B3661046 3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3661046.png)
3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Descripción general
Descripción
3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromanone derivatives Chromanones are significant structural entities in medicinal chemistry due to their broad spectrum of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone core to chromanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce chromanol derivatives .
Aplicaciones Científicas De Investigación
3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. Its molecular targets include cyclooxygenase enzymes and various kinases, which play crucial roles in cellular signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor with a similar fluorophenyl group.
Erlotinib: Another tyrosine kinase inhibitor with structural similarities.
Lapatinib: Shares the chromanone core structure with additional functional groups.
Uniqueness
3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFO3/c1-12-19(25-11-13-6-7-14(23)10-18(13)22)9-8-16-15-4-2-3-5-17(15)21(24)26-20(12)16/h6-10H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNBQWZRUXMHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3660972.png)
![N-(2-furylmethyl)-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3660975.png)


![N-(4-bromo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3660993.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-{[3-(trifluoromethyl)phenyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B3660994.png)

![N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3661018.png)
![N-(4-bromophenyl)-2-chloro-5-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B3661025.png)
![3-oxo-N-8-quinolinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3661031.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-dicyclohexylglycinamide](/img/structure/B3661051.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3661056.png)
![diethyl 5-{[(mesityloxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3661058.png)
![N,N-DIETHYL-3-[5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B3661061.png)
